Negundoside

描述

Contextualization of Negundoside within Natural Product Chemistry

This compound is a significant iridoid glycoside, a class of secondary metabolites found in a variety of plants. akjournals.comphcogj.com These compounds are characterized by a cyclopentane[c]pyran skeleton. Specifically, this compound is chemically known as 2'-p-hydroxybenzoyl mussaenosidic acid. nih.govresearchgate.net It is a prominent bioactive constituent isolated primarily from Vitex negundo Linn., a plant belonging to the Verbenaceae family. phcogj.comijbpas.comeijppr.com In the realm of natural product chemistry, iridoid glycosides like this compound are of great interest due to their diverse and potent biological activities. The structural complexity and stereochemistry of these molecules present unique challenges and opportunities for chemical synthesis and modification.

Significance of this compound as a Research Subject from Vitex negundo L.

Vitex negundo L., commonly known as the five-leaved chaste tree, has a long history of use in traditional medicine systems, particularly in Asia. nih.govphytojournal.comresearchgate.net The leaves, in particular, are a rich source of various phytochemicals, with this compound being one of the most abundant and well-studied. phcogj.comijbpas.com The widespread traditional use of V. negundo for ailments such as inflammation, pain, and liver disorders has spurred scientific investigation into its chemical constituents to validate these claims. phytojournal.comscialert.net this compound, along with other compounds like agnuside (B1665653) and various flavonoids, has been identified as a key contributor to the plant's therapeutic properties. nih.govscispace.com Its consistent presence and significant concentration in the plant make it a crucial marker for the standardization and quality control of V. negundo extracts. akjournals.comresearchgate.netresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Scientific research on this compound has primarily focused on elucidating its pharmacological properties. Key areas of investigation include its anti-inflammatory, antioxidant, and hepatoprotective effects. researchgate.netnih.govwalshmedicalmedia.com Studies have explored its mechanisms of action, often revealing its ability to modulate various cellular pathways involved in inflammation and oxidative stress. researchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com Furthermore, there is growing interest in its potential anticancer activities. ejbps.comajol.info Researchers are also actively developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the accurate quantification of this compound in plant materials and extracts. akjournals.comresearchgate.netakjournals.com The isolation, characterization, and even the chemical synthesis of this compound are also active areas of research, aiming to provide a pure supply for pharmacological testing and potential therapeutic development. researchgate.net

| Property | Description |

| CAS Number | 82451-20-5 |

| Chemical Formula | C23H28O12 |

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

| Type of Compound | Iridoid Glycoside |

| Appearance | White powder |

| Solubility | Soluble in methanol (B129727); insoluble in water |

This table provides a summary of the key chemical and physical properties of this compound. biocrick.comnih.gov

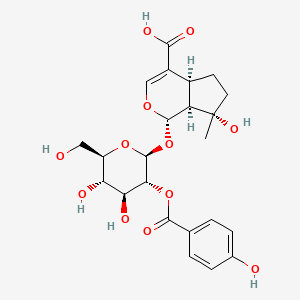

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCSGMIUBXUYSE-KLZCBZFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82451-20-5 | |

| Record name | Negundoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEGUNDOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Structural Elucidation, and Chemodiversity Research of Negundoside

Methodologies for Negundoside Isolation from Biological Sources

The extraction and purification of this compound from plant sources, primarily Vitex negundo, involve a combination of solvent extraction and chromatographic techniques to enrich and isolate the compound.

Chromatographic Separation Techniques in this compound Isolation

Chromatography is a cornerstone in the purification of this compound from crude plant extracts. Various chromatographic methods are employed to separate this compound from other phytochemicals.

Column chromatography using silica (B1680970) gel is a widely adopted method. nih.govafricanjournalofbiomedicalresearch.com The process typically involves packing a glass column with silica gel (e.g., 60-120 mesh) and eluting with a gradient of solvents of increasing polarity. africanjournalofbiomedicalresearch.com For instance, an ethanol (B145695) extract of V. negundo can be adsorbed onto silica gel and packed into a column. Elution may begin with a non-polar solvent like chloroform (B151607), followed by mixtures of chloroform and methanol (B129727). nih.gov this compound, being a polar glycoside, often elutes with more polar solvent mixtures, such as 10% methanol in chloroform or a combination of chloroform and ethyl acetate (B1210297) (2:8 ratio). nih.govafricanjournalofbiomedicalresearch.com

High-Performance Liquid Chromatography (HPLC) is utilized for the final purification and quantification of this compound. nih.govresearchgate.net A common setup involves a reverse-phase C18 column. nih.gov One method employs a mobile phase of methanol and 2% acetonitrile (B52724) (30:70) at a flow rate of 0.6 mL/min, with UV detection at 254 nm. nih.gov Another validated HPLC method for related compounds in Vitex species uses an isocratic elution with acetonitrile and 0.5% o-phosphoric acid-water. researchgate.netnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the identification and standardization of this compound. africanjournalofbiomedicalresearch.comejbps.com HPTLC fingerprinting can confirm the presence of this compound in various fractions by comparing their Rf values with a reference standard. africanjournalofbiomedicalresearch.com A typical solvent system for developing HPTLC plates is a mixture of chloroform, methanol, and acetic acid (7:3:1). africanjournalofbiomedicalresearch.com Densitometric quantification is often performed at a specific wavelength, such as 267 nm. akjournals.com

Table 1: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica gel (60-120 mesh) | Gradient of chloroform and methanol; or cyclohexane, chloroform, ethyl acetate, and methanol | Fraction collection and further analysis | nih.govafricanjournalofbiomedicalresearch.com |

| HPLC | Reverse-phase C18 column | Methanol: 2% acetonitrile (30:70) | UV at 254 nm | nih.gov |

| HPTLC | Silica gel 60 F254 plates | Chloroform: methanol: acetic acid (7:3:1) | UV at 254 nm and 366 nm | africanjournalofbiomedicalresearch.com |

Solvent Systems and Extraction Principles for this compound Enrichment

The initial step in isolating this compound is the extraction from the plant material, typically the leaves of Vitex negundo. The choice of solvent system is critical for maximizing the yield of this iridoid glycoside.

Ethanol is a commonly used solvent for the initial extraction. nih.govafricanjournalofbiomedicalresearch.com Dried and powdered leaves are often soaked in ethanol, and the process may be repeated multiple times to ensure exhaustive extraction. nih.gov The combined ethanol extract is then concentrated under reduced pressure. nih.gov Methanol is another effective solvent, and studies have compared its efficacy with other solvents. researchgate.nettandfonline.com

Solvent systems are also crucial in partitioning and enriching this compound. After initial extraction, the crude extract is often subjected to further solvent partitioning. For example, an ethanol extract can be stirred with water and filtered to create an aqueous extract which is then concentrated. nih.gov Research has shown that a 20% ethanol-aqueous solvent system can provide a better yield of both this compound and the related compound agnuside (B1665653) compared to pure ethanol, methanol, or aqueous systems alone. researchgate.net Furthermore, microwave-assisted extraction (MAE) has been shown to be a highly efficient method for extracting iridoids like this compound, with a solvent composition of methanol:water (1:1) yielding high concentrations. tandfonline.comijhsr.org The choice of drying method for the leaves prior to extraction also influences the final yield, with shade drying and microwave drying being reported as effective. researchgate.nettandfonline.com

Advanced Spectroscopic and Diffraction Techniques for this compound Structural Determination

The definitive structure of this compound has been elucidated and confirmed through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, has been fundamental in determining the complex structure of this compound. nih.govejbps.comresearchgate.net

¹H-NMR (Proton NMR) spectra provide information about the chemical environment of hydrogen atoms in the molecule. Specific proton signals in the ¹H-NMR spectrum of V. negundo extracts have been assigned to this compound. researchgate.net For example, a singlet at δ 7.07 ppm is characteristic of the H-3 proton of this compound. researchgate.netresearchgate.net

¹³C-NMR (Carbon-13 NMR) spectroscopy is used to determine the carbon skeleton of the molecule. ejbps.comresearchgate.net The ¹³C-NMR spectra of various extracts and fractions of V. negundo have been used to identify the presence of this compound by matching the chemical shifts with those of known standards. researchgate.net

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is crucial for assembling the complete molecular structure. nd.edu These techniques have been instrumental in the structural elucidation of iridoid glycosides from V. negundo. researchgate.net

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govejbps.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound (C₂₃H₂₈O₁₂). researchgate.netnih.gov In positive ion mode ESI-MS, this compound can be observed as sodiated adducts like [M+Na]⁺. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. researchgate.net

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to obtain structural information through fragmentation analysis. researchgate.netmdpi.com The fragmentation pattern of the parent ion provides valuable clues about the structure of the glycosidic linkage and the aglycone core. researchgate.net

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Key Observations/Data | Reference |

|---|---|---|

| ¹H-NMR | Characteristic signal at δ 7.07 (1H, s, H-3) | researchgate.netresearchgate.net |

| ¹³C-NMR | Used to identify the carbon skeleton and match with standards | ejbps.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular Formula: C₂₃H₂₈O₁₂; Molecular Weight: 496.5 g/mol | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups like hydroxyl (-OH), carbonyl (C=O), and C-O bonds | africanjournalofbiomedicalresearch.comejbps.com |

| Ultraviolet (UV) Spectroscopy | Shows characteristic absorption peaks, often detected at 254 nm or 267 nm | nih.govakjournals.com |

Infrared (IR) and Ultraviolet (UV) Spectroscopy in this compound Characterization

IR and UV spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. nih.govafricanjournalofbiomedicalresearch.comejbps.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. africanjournalofbiomedicalresearch.comejbps.com The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and carbon-oxygen (C-O) single bonds, which are all part of its structure. africanjournalofbiomedicalresearch.comaryavaidyanjournal.org The comparison of the FTIR spectrum of an isolated fraction with that of a reference standard of this compound can confirm its identity. africanjournalofbiomedicalresearch.com

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is related to the electronic transitions within the molecule. nih.govafricanjournalofbiomedicalresearch.com this compound exhibits characteristic UV absorption maxima, which are utilized for its detection and quantification in HPLC and HPTLC analyses. nih.govafricanjournalofbiomedicalresearch.com It is often detected at wavelengths of 254 nm or 267 nm. nih.govakjournals.com The UV spectrum is particularly useful for identifying the presence of the p-hydroxybenzoyl moiety in the this compound structure.

X-ray Diffraction Studies for this compound Crystal Structure Elucidation

The precise three-dimensional arrangement of atoms and bonds within the this compound molecule has been definitively established through the use of single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the crystal structure, bond lengths, and bond angles, confirming the molecular structure determined by spectroscopic methods.

In a key study, the crystal structure of this compound, also referred to as 2′-p-hydroxybenzoyl mussaenosidic acid, was determined. The compound was found to crystallize in the monoclinic crystal system with the space group P21. researchgate.netresearchgate.net The unit cell parameters were determined to be a = 11.6201 (5) Å, b = 9.2500 (4) Å, c = 12.2516 (5) Å, and β = 97.793 (4)°. researchgate.net The structure was solved using direct methods and refined to a final R value of 0.0520 for 3389 observed reflections. researchgate.netresearchgate.net

The X-ray diffraction analysis revealed that the molecule consists of four rings. researchgate.net The bond lengths and angles were found to be within expected values. For instance, the C=O bond length in the ester group was determined to be 1.199 (3) Å, which is very close to the average bond length for esters. researchgate.net The six carbon-carbon bond lengths within the phenyl ring ranged from 1.359 (4) Å to 1.389 (4) Å, consistent with a delocalized aromatic system. researchgate.net These crystallographic data provide a definitive confirmation of the molecular structure of this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.6201 (5) |

| b (Å) | 9.2500 (4) |

| c (Å) | 12.2516 (5) |

| β (°) | 97.793 (4) |

| Z | 2 |

| Final R value | 0.0520 |

Data sourced from Sharma et al. (2014). researchgate.net

Research into this compound Co-occurrence with Related Phytoconstituents

This compound is rarely found in isolation within its plant sources. It is typically part of a complex mixture of other structurally related and unrelated phytochemicals. Research into the phytochemistry of Vitex species, particularly Vitex negundo, has consistently shown the co-occurrence of this compound with several other iridoid glycosides.

One of the most frequently co-isolated compounds is agnuside . walshmedicalmedia.comscispace.com Both this compound and agnuside are major iridoid glycosides found in the leaves of V. negundo. walshmedicalmedia.com Another closely related iridoid glycoside that often occurs with this compound is nishindaside . nih.gov

Beyond these major iridoids, a variety of other compounds are also present. These include other iridoid glycosides like mussaenosidic acid and 6'-O-(4-hydroxybenzoyl)mussaenosidic acid . researchgate.net Flavonoids are another significant class of compounds found alongside this compound, with examples including casticin , vitexin , and isovitexin . eijppr.comrjpponline.org Furthermore, various phenolic compounds such as p-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid have been identified in extracts containing this compound. rjpponline.orgijpsjournal.com The presence of these diverse compounds highlights the rich chemical profile of the plant sources of this compound.

**Table 2: Phytoconstituents Co-occurring with this compound in *Vitex negundo***

| Compound Class | Compound Name |

|---|---|

| Iridoid Glycosides | Agnuside |

| Nishindaside | |

| Mussaenosidic Acid | |

| 6'-O-(4-hydroxybenzoyl)mussaenosidic acid | |

| Flavonoids | Casticin |

| Vitexin | |

| Isovitexin | |

| Phenolic Compounds | p-Hydroxybenzoic Acid |

| 3,4-Dihydroxybenzoic Acid |

This table compiles data from multiple studies on the phytochemistry of Vitex negundo. walshmedicalmedia.comnih.govresearchgate.neteijppr.comrjpponline.orgijpsjournal.com

Chemodiversity of this compound Across Vitex Species and Plant Parts

The concentration and presence of this compound can vary significantly across different species within the Vitex genus and even between different parts of the same plant. Vitex negundo is the most well-studied source of this compound and is considered a primary source of this compound. nih.gov

Within Vitex negundo, the leaves are consistently reported to be a rich source of this compound. walshmedicalmedia.comijpsjournal.com While the leaves are the primary location for high concentrations, other parts of the plant may also contain the compound, albeit in potentially lower amounts. For example, the roots of V. negundo have also been found to contain this compound. rjpponline.org

The genus Vitex comprises approximately 250 species, and while V. negundo is the most prominent source of this compound, the compound's distribution in other Vitex species is an area of ongoing research. nih.gov The chemical diversity within the genus is vast, with different species producing a wide array of iridoids, diterpenoids, flavonoids, and other secondary metabolites. nih.gov This chemodiversity is influenced by genetic factors, geographical location, and environmental conditions. embrapa.br While this compound is a characteristic compound of V. negundo, further comparative phytochemical analyses across a broader range of Vitex species are needed to fully understand the extent of its distribution and chemodiversity.

**Table 3: Distribution of this compound in *Vitex negundo***

| Plant Part | Presence of this compound |

|---|---|

| Leaves | High concentration |

| Roots | Present |

Based on phytochemical studies of Vitex negundo. walshmedicalmedia.comrjpponline.orgijpsjournal.com

Advanced Preclinical Pharmacological Investigations and Mechanistic Elucidation of Negundoside

Research on Antioxidant Properties and Mechanisms of Negundoside

The antioxidant activity of this compound is a cornerstone of its protective effects against cellular damage. Research indicates that it employs a multi-faceted approach to combat oxidative stress, which involves direct radical scavenging and modulation of the body's endogenous antioxidant systems.

This compound has demonstrated potent free-radical scavenging capabilities in various in vitro chemical assays. These tests are fundamental in quantifying the intrinsic ability of a compound to neutralize reactive radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods used for this purpose. rjptonline.orginnpharmacotherapy.comnih.gov

In comparative studies, this compound has shown strong activity, effectively neutralizing these stable radicals. wjgnet.com Its efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. One study reported a significant, dose-dependent radical scavenging activity, with specific IC50 values indicating its potency. nih.gov For the DPPH assay, this compound exhibited an IC50 value of 17.31 mg/L, while for the ABTS assay, the IC50 value was 8.71 mg/L. nih.gov These findings highlight this compound's capacity to directly donate electrons or hydrogen atoms to stabilize free radicals, thereby preventing them from causing oxidative damage to cellular components.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | IC50 Value (mg/L) | Source(s) |

| DPPH Radical Scavenging | 17.31 | nih.gov |

| ABTS Radical Scavenging | 8.71 | nih.gov |

Beyond direct radical scavenging, the antioxidant defense of this compound extends to the modulation of crucial endogenous antioxidant enzymes. The body's primary defense against oxidative stress involves enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPX). nih.gov SOD catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. nih.gov GPX then works to reduce hydrogen peroxide and lipid peroxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate.

Research on ethanolic extracts of Vitex negundo, of which this compound is a key active constituent, has shown the ability to increase the activity of both SOD and GPX in cells exposed to oxidative stress. nih.gov Pre-treatment with the plant extract was found to elevate the levels of these antioxidant enzymes in H2O2-exposed cells, suggesting a protective mechanism that enhances the cell's own defense machinery. nih.gov This indirect antioxidant action, by bolstering the enzymatic defenses, allows for a more sustained and efficient neutralization of reactive oxygen species. nih.gov

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage and loss of function. The ability of this compound to inhibit this process is a significant aspect of its cytoprotective effects. researchgate.net

Numerous studies have confirmed that this compound effectively protects against lipid peroxidation induced by toxins like carbon tetrachloride (CCl4). nih.govajol.info CCl4 is known to induce liver injury primarily through free radical-mediated lipid peroxidation. nih.gov this compound has been shown to afford protection by decreasing the extent of lipid peroxidation in liver cells, thereby preserving membrane integrity. researchgate.netchemfaces.comresearchgate.net One study specifically noted that this compound demonstrated a 69% inhibition of lipid peroxidation. researchgate.net This protective effect is a direct consequence of its ability to scavenge the free radicals that initiate and propagate the lipid peroxidation chain reaction. nih.govnih.gov

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, including superoxide anions and hydrogen peroxide. While they have roles in cell signaling, their overproduction leads to oxidative stress and cellular damage. nih.gov

Inhibition of Lipid Peroxidation by this compound

Anti-inflammatory Research of this compound and its Mechanistic Basis

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) play pivotal roles in mediating this process by producing prostaglandins (B1171923) and leukotrienes, respectively.

This compound has been investigated for its potential to inhibit key pro-inflammatory enzymes, which is a primary strategy for developing anti-inflammatory drugs. frontiersin.orgd-nb.info The enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are crucial in the arachidonic acid cascade, which produces inflammatory mediators. d-nb.infosemanticscholar.org COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while 5-LOX is responsible for the synthesis of leukotrienes. d-nb.infonih.gov

Studies on extracts and fractions of Vitex negundo, which contain this compound as a major iridoid, have demonstrated significant inhibitory activity against both COX-2 and LOX. researchgate.netresearchgate.net While data on the isolated pure compound is specific, research on concentrated fractions provides strong evidence of its activity. For instance, a 100% methanol (B129727) fraction of V. negundo extract showed potent inhibition of both LOX and COX-2, with IC50 values of 150.0 µg/mL and 34.27 µg/mL, respectively. researchgate.netamazonaws.comamazonaws.com An even more potent COX-2 inhibition was observed with a 2% IPA-hexane fraction, which had an IC50 of 6.57 µg/mL. researchgate.netamazonaws.comamazonaws.com These findings suggest that this compound, as a prominent component of these active fractions, contributes significantly to the anti-inflammatory effect by dually inhibiting the COX and LOX pathways, thereby reducing the synthesis of multiple inflammatory mediators. researchgate.netamazonaws.com

Table 2: In Vitro Anti-inflammatory Enzyme Inhibition by Vitex negundo Fractions

| Enzyme | Fraction | IC50 Value (µg/mL) | Source(s) |

| Lipoxygenase (LOX) | 100% Methanol Fraction | 150.0 | researchgate.netamazonaws.comamazonaws.com |

| Cyclooxygenase-2 (COX-2) | 100% Methanol Fraction | 34.27 | researchgate.netamazonaws.comamazonaws.com |

| Cyclooxygenase-2 (COX-2) | 2% IPA-Hexane Fraction | 6.57 | researchgate.netamazonaws.comamazonaws.com |

Modulation of Inflammatory Mediators and Cytokines by this compound

This compound has demonstrated significant potential in modulating key inflammatory mediators and cytokines, which are pivotal in the inflammatory cascade. Research indicates that the anti-inflammatory effects of compounds isolated from Vitex negundo, including this compound, are exerted through their action on crucial regulatory molecules. nih.gov These molecules include cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and various cytokines. nih.gov

In studies involving extracts containing this compound, a notable inhibition of pro-inflammatory cytokine production has been observed. Specifically, the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) has been shown to be suppressed. tci-thaijo.orgresearchgate.net For instance, in lipopolysaccharide (LPS)-induced murine macrophages, treatment with a V. trifolia leaf extract, which contains related bioactive compounds, led to a reduction in the mRNAs of TNF-α, IL-1β, and IL-6. tci-thaijo.org Furthermore, freeze-dried aqueous leaf extract of V. negundo was found to inhibit the secretion of IL-6 and TNF-α from human leukocytes. researchgate.net

The inflammatory process involves the release of various mediators in distinct phases. The initial phase is characterized by the release of histamine (B1213489), serotonin, and bradykinin. mdpi.com The subsequent phase is mediated by arachidonic acid metabolites, primarily prostaglandins (PGs), and a range of cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com this compound-containing extracts have been shown to inhibit prostaglandin (B15479496) synthesis, a key mechanism of their anti-inflammatory action. researchgate.net This inhibition is likely mediated through the COX-2 pathway. researchgate.net

The modulation of these inflammatory mediators and cytokines by this compound underscores its potential as an anti-inflammatory agent. By targeting these critical components of the inflammatory response, this compound can effectively attenuate the inflammatory process.

Preclinical Animal Models of Inflammation Investigating this compound Efficacy

The anti-inflammatory efficacy of this compound has been evaluated in various preclinical animal models of inflammation. These models are crucial for establishing the therapeutic potential and understanding the mechanism of action of anti-inflammatory agents. nih.gov

One of the most widely used models is the carrageenan-induced paw edema model in rats. This model is biphasic, with the initial phase involving the release of histamine and serotonin, and the later phase being mediated by prostaglandins and cytokines. mdpi.com Studies have shown that extracts of Vitex negundo, for which this compound is a major active constituent, significantly inhibit paw edema in this model. researchgate.net This indicates the ability of this compound to counteract the inflammatory response in both the early and late phases.

Another relevant model is the cotton pellet granuloma test in rats, which is used to study sub-acute inflammation. researchgate.net Extracts containing this compound have demonstrated significant anti-inflammatory activity in this model as well, suggesting their effectiveness against chronic inflammatory conditions. researchgate.net

Furthermore, the anti-inflammatory effects of Vitex negundo extracts, and by extension this compound, have been investigated in a murine model of OVA-LPS induced allergic asthma. In this model, the extract was shown to alleviate inflammatory aggravation and lung injury. researchgate.net It reversed pathological changes such as inflammatory cell influx, congestion, fibrosis, bronchial thickness, and alveolar collapse. researchgate.net This highlights the potential of this compound in treating inflammatory respiratory conditions.

The selection of appropriate animal models is critical for the preclinical evaluation of anti-inflammatory drugs. nih.gov The consistent positive results observed with this compound-containing extracts across these diverse and well-established animal models of inflammation provide strong evidence for its anti-inflammatory efficacy.

Cellular Signaling Pathway Modulation by this compound in Inflammation

This compound exerts its anti-inflammatory effects by modulating key cellular signaling pathways that are intrinsically linked to the inflammatory response. The nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPK) signaling pathways are central to the production of pro-inflammatory mediators. tci-thaijo.orgnih.gov

In an inactive state, NF-κB is bound to its inhibitor, IκB. tci-thaijo.org Upon stimulation by inflammatory signals, IκB is phosphorylated, leading to the release and activation of NF-κB. tci-thaijo.org Activated NF-κB then translocates to the nucleus, where it triggers the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. tci-thaijo.org Research suggests that the anti-inflammatory effects of Vitex species, containing this compound, are mediated through the downregulation of NF-κB. researchgate.net

The PI3K/Akt signaling pathway is another critical axis that regulates inflammatory responses. researchgate.net Studies have demonstrated that this pathway is involved in mediating allergic and inflammatory responses in conditions like asthma. researchgate.net It has been shown that Vitex negundo leaf extract can modulate the AMPK/PI3K/Akt/p38-NF-κB cascade in a murine model of allergic asthma. researchgate.net Furthermore, the TGF-β/Smad/Bcl2/Caspase/LC3 cascade, which is also implicated in inflammation and tissue remodeling, is modulated by Vitex negundo extract. researchgate.net

The overactivation of NF-κB, MAPK, and PI3K/AKT pathways is a hallmark of the persistent inflammation seen in degenerative joint diseases like osteoarthritis. ajol.info Natural compounds that can inhibit these inflammatory cascades by suppressing NF-κB nuclear translocation, blocking MAPK phosphorylation, and modulating PI3K/AKT activity are of great therapeutic interest. ajol.info The ability of this compound to modulate these intricate signaling pathways provides a mechanistic basis for its observed anti-inflammatory properties.

Anti-Nociceptive and Analgesic Activity Studies of this compound

Preclinical Animal Models for Analgesic Evaluation

The analgesic potential of this compound has been investigated using various preclinical animal models that assess both peripheral and central analgesic activity. ijbcp.com These models are essential for the initial screening and characterization of potential analgesic drugs. researchgate.net

A commonly used model for evaluating peripheral analgesic activity is the acetic acid-induced writhing test in mice. ijbcp.com This test induces a visceral pain response, and a reduction in the number of writhes is indicative of analgesic action. ijbcp.com Ethanolic extracts of Vitex negundo flowers, which contain this compound, have been shown to significantly decrease the number of writhes in this test, demonstrating a potent peripheral analgesic effect. ijbcp.comresearchgate.net

To assess central analgesic activity, the tail-flick method is frequently employed in rats. ijbcp.comresearchgate.net This method measures the response to a thermal stimulus and an increase in the reaction time suggests a centrally mediated analgesic effect. ijbcp.comresearchgate.net Studies have shown that ethanolic extracts of Vitex negundo flowers significantly increase the reaction time in the tail-flick test, indicating a central analgesic action. ijbcp.comresearchgate.net

Other models, such as the hot-plate method, which also relies on a thermal stimulus, have been used to confirm the central analgesic properties of extracts containing this compound. researchgate.netresearchgate.net The consistent analgesic activity observed across these different preclinical models provides robust evidence for the pain-relieving effects of this compound.

Exploration of Peripheral and Central Mechanisms

The analgesic effects of this compound are mediated through both peripheral and central mechanisms. Analgesic drugs can act on the peripheral or central nervous system to reduce the sensation of pain. byjus.com

Peripheral analgesia often involves the inhibition of inflammatory mediators that sensitize nociceptors. Non-narcotic analgesics like aspirin, for instance, act by inhibiting the synthesis of prostaglandins, which are key chemicals that cause inflammation and pain in tissues. byjus.com The demonstrated ability of this compound to inhibit prostaglandin synthesis suggests a similar peripheral mechanism of action. researchgate.net

Central analgesia, on the other hand, involves the modulation of pain signaling within the central nervous system. nih.gov This can occur through various mechanisms, including interactions with opioid receptors, inhibition of neurotransmitter reuptake, and modulation of ion channel activity. nih.gov While the precise central mechanisms of this compound are still under investigation, the significant analgesic effect observed in the tail-flick test points towards a central mode of action. ijbcp.comresearchgate.net Some compounds with analgesic properties have been shown to increase inhibitory synaptic responses in the cortex and modulate receptors like the transient receptor potential vanilloid 1 (TRPV1), which are involved in pain perception. frontiersin.org Further research is needed to elucidate the specific central pathways targeted by this compound.

Hepatoprotective Research of this compound

This compound has been the subject of significant research for its hepatoprotective properties. It has been shown to protect the liver against toxicity induced by various agents, with a primary mechanism of action related to its antioxidant and membrane-stabilizing effects. nih.govnih.gov

One of the key areas of investigation has been its protective effect against carbon tetrachloride (CCl4)-induced liver toxicity. nih.govresearchgate.net CCl4 is a well-known hepatotoxin that induces oxidative stress through the action of cytochrome P450 2E1 (CYP2E1). nih.gov Studies on human liver cells (HuH-7) have demonstrated that this compound protects against CCl4-induced cytotoxicity and loss of viability. nih.govwjgnet.com This protective effect is attributed to its ability to decrease the production of reactive oxygen species (ROS) and lipid peroxidation. nih.govnih.gov

In these studies, this compound was shown to significantly reduce the increase in ROS levels and lipid peroxidation caused by CCl4 in a dose-dependent manner. nih.gov It also exhibited a membrane-stabilizing effect, as demonstrated by its ability to protect human red blood cells against Triton X-100-induced membrane disruption. nih.gov Furthermore, this compound was found to prevent CCl4-induced apoptosis in liver cells. wjgnet.com

The hepatoprotective activity of this compound has also been confirmed in animal models of liver damage induced by thioacetamide (B46855) (TAA) and galactosamine. nih.govgoogle.com In a study on TAA-induced liver fibrosis in rats, an ethanolic extract of Vitex negundo, rich in this compound, was shown to restore abnormal biochemical parameters and reduce lipid peroxidation, comparable to the standard drug silymarin. nih.gov

It is noteworthy that this compound has been found to be a potent hepatoprotective agent, with some studies suggesting it is more potent than the commercially available herbal hepatoprotective agent silymarin. google.com

Table 1: Effects of this compound on CCl4-Induced Toxicity in HuH-7 Cells

| Parameter | CCl4 Treatment | This compound Co-treatment | Protective Effect of this compound |

| Cell Viability | Decreased | Increased dose-dependently wjgnet.com | Significant protection against cell death wjgnet.com |

| Apoptotic Cells | Increased to 49% | Reduced to 27%, 14%, 11% at increasing concentrations wjgnet.com | Obvious anti-apoptosis effect wjgnet.com |

| ROS Production | Increased 2.1-fold (DCF) and 2.2-fold (DHR) | Reduced dose-dependently nih.gov | Significant reduction in oxidative stress nih.gov |

| Lipid Peroxidation | Increased 4.6-fold | Inhibited by 10.4% to 131% at increasing concentrations nih.gov | Dose-dependent protection against lipid peroxidation nih.gov |

Investigation in Chemically-Induced Liver Injury Models (e.g., CCl4)

This compound has demonstrated significant protective effects in models of chemically-induced liver injury, particularly those induced by carbon tetrachloride (CCl4). CCl4 is a well-established hepatotoxin that causes liver damage through the generation of free radicals and subsequent lipid peroxidation. nih.gov

In studies utilizing human liver-derived HuH-7 cells, this compound was shown to protect against CCl4-induced toxicity and cell death. researchgate.net The protective mechanism is linked to a reduction in oxidative damage. This is evidenced by a decrease in the generation of reactive oxygen species (ROS) and a reduction in lipid peroxidation. researchgate.net CCl4 exposure leads to a significant increase in lipid peroxidation, a process that damages cell membranes. Research showed that while CCl4 treatment increased lipid peroxidation levels by 4.6-fold in HuH-7 cells, this compound offered a protective effect, reducing this increase by 10.4% to 131% at concentrations ranging from 5 mg/L to 100 mg/L. nih.gov Furthermore, this compound helps in maintaining intracellular glutathione homeostasis, a critical component of the cellular antioxidant defense system. researchgate.net The protective action of this compound in CCl4-induced toxicity appears to be independent of the modulation of cytochrome P450 2E1 (CYP2E1) activity, the enzyme responsible for metabolizing CCl4 into toxic free radicals. researchgate.netnih.gov Instead, its protective effects are attributed to the inhibition of lipid peroxidation and the subsequent preservation of intracellular calcium balance and inhibition of calcium-dependent proteases. nih.govresearchgate.net

The proposed mechanism suggests that CCl4 is activated by the CYP2E1 system, leading to the formation of trimethyl CCl3 radicals. This initiates oxidative stress, characterized by increased ROS and membrane lipid peroxidation, which in turn disrupts cellular calcium homeostasis. wjgnet.comwjgnet.com this compound intervenes by inhibiting this oxidative stress and maintaining intracellular calcium levels, thereby preventing the cascade of events that lead to cellular injury. wjgnet.com

Mechanisms Involving Intracellular Calcium Homeostasis Regulation by this compound

A key aspect of this compound's hepatoprotective activity is its ability to regulate intracellular calcium (Ca2+) homeostasis, which is often disrupted during toxic liver injury. nih.govresearchgate.net Exposure to toxins like CCl4 leads to an accumulation of intracellular Ca2+, a critical step in the pathway of CCl4-induced toxicity. nih.govresearchgate.net This increase in intracellular Ca2+ can activate various downstream signaling pathways that contribute to cell death. wjgnet.com

Research has shown that this compound effectively prevents the CCl4-induced accumulation of intracellular Ca2+ levels in liver cells. researchgate.net By maintaining calcium homeostasis, this compound helps to prevent the activation of Ca2+-dependent proteases, enzymes that can degrade cellular components and lead to cell injury when over-activated by high calcium levels. nih.govresearchgate.netchemfaces.com The protective effect of this compound is, therefore, closely linked to its ability to improve disrupted intracellular calcium homeostasis, which follows its primary action of inhibiting lipid peroxidation. researchgate.netchemfaces.commedkoo.com This stabilization of intracellular calcium is a crucial factor in preventing the downstream pro-apoptotic events that lead to cell death in response to CCl4 toxicity. nih.gov

The proposed sequence of events in CCl4 toxicity involves an initial oxidative stress that disturbs cellular Ca2+ homeostasis. wjgnet.comwjgnet.com The subsequent increase in intracellular Ca2+ concentration leads to the activation of phospholipase A2 and a decrease in cAMP levels, events that converge on the mitochondria and ultimately cause cellular injury. wjgnet.comwjgnet.com this compound's ability to maintain this delicate calcium balance is central to its cytoprotective effects. wjgnet.com

Role of this compound in Modulating Cyclic Adenosine (B11128) Monophosphate (cAMP) Synthesis

This compound appears to exert some of its protective effects through the modulation of cyclic adenosine monophosphate (cAMP) synthesis. nih.govresearchgate.netnih.gov cAMP is a vital second messenger involved in numerous biological processes, including intracellular signal transduction. wikipedia.org Its synthesis is catalyzed by adenylyl cyclase and is a key component of the cAMP-dependent pathway. wikipedia.org

cAMP is known to activate protein kinase A (PKA), which in turn phosphorylates various target proteins, influencing a wide range of cellular responses. mdpi.com The regulation of intracellular cAMP levels is a complex process, with its synthesis stimulated by various external signals and its degradation controlled by phosphodiesterases. mdpi.comjapsonline.com The ability of this compound to positively influence cAMP synthesis suggests its interaction with key signaling pathways that are critical for cell survival under stress conditions. nih.gov

Inhibition of Phospholipases (e.g., cPLA2) by this compound

A significant component of this compound's protective mechanism against hepatotoxicity involves the inhibition of phospholipases, such as cytosolic phospholipase A2 (cPLA2). nih.govresearchgate.netresearchgate.net Phospholipases are enzymes that hydrolyze phospholipids (B1166683) into fatty acids and other lipophilic substances. Their activation is a downstream consequence of increased intracellular Ca2+ concentrations following toxic insults like CCl4 exposure. wjgnet.comwjgnet.com

The activation of cPLA2 can lead to mitochondrial depolarization and the release of cytochrome C, which in turn triggers caspase-mediated apoptosis. nih.gov Studies have indicated that the protection offered by this compound is mediated by the inhibition of these phospholipases. nih.govresearchgate.netnih.govchemfaces.com By preventing the activation of cPLA2, this compound helps to block the cascade of pro-apoptotic events, thus preserving mitochondrial integrity and preventing cell death. nih.gov This inhibition of Ca2+-dependent phospholipases is a crucial step in the cytoprotective action of this compound, following the maintenance of intracellular calcium homeostasis. nih.gov

Effects on Mitochondrial Membrane Potential (MMP) and Caspase Activation Pathways

This compound has been shown to exert protective effects on mitochondrial function and inhibit caspase activation pathways, which are central to the execution of apoptosis or programmed cell death. nih.govresearchgate.net Treatment with CCl4 leads to a decrease in mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. nih.govresearchgate.net This loss of MMP is often a point of no return in the apoptotic process. mdpi.com

This compound effectively blocks the CCl4-induced decrease in MMP. nih.govresearchgate.netchemfaces.com Furthermore, it prevents the subsequent induction of caspase-mediated DNA fragmentation and cell cycle arrest. nih.govresearchgate.netresearchgate.net Caspases are a family of protease enzymes that play an essential role in programmed cell death. tudublin.ie The activation of initiator caspases can lead to mitochondrial damage and the activation of executioner caspases like caspase-3. escholarship.org

In the context of CCl4 toxicity, the release of cytochrome C from mitochondria, a consequence of mitochondrial permeabilization, activates the caspase cascade. nih.gov Studies using isolated rat liver mitochondria demonstrated that CCl4 caused a 2.1-fold increase in cytochrome C levels. nih.gov this compound treatment inhibited this release, with a 75% inhibition at 50 mg/L and a 105% inhibition at 100 mg/L. nih.gov This prevention of cytochrome C release is critical, as it is a key step in activating caspases and committing the cell to apoptosis. mdpi.com By maintaining MMP and preventing caspase activation, this compound effectively shields liver cells from CCl4-induced apoptotic death. nih.govnih.gov

Anticancer Research of this compound

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

This compound, along with extracts from Vitex negundo from which it is derived, has been the subject of in vitro investigations for its potential anticancer properties. These studies have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

One study investigated the in vitro anticancer activity of this compound on HeLa (human cervical cancer) cell lines using the MTT assay. The results showed that this compound exhibited cytotoxic effects with an IC50 value of 62.69 μg/ml. researchgate.net The study also performed in silico molecular docking studies, which suggested that this compound could inhibit the enzyme EGFR tyrosine kinase, a known target in cancer therapy. researchgate.net

Extracts of Vitex negundo, which contain this compound, have also shown promising results. An ethanolic extract of V. negundo displayed cytotoxicity against HepG2 (human liver carcinoma) cells in a dose- and time-dependent manner. nih.govresearchgate.net The IC50 values were reported as 66.46 μg/ml, 57.36 μg/ml, and 65.12 μg/ml after 24, 48, and 72 hours of incubation, respectively. researchgate.net Notably, the extract showed no sensitivity in normal embryonic liver cells (WRL68). researchgate.net The cytotoxicity in HepG2 cells was associated with a significant increase in lactate (B86563) dehydrogenase (LDH) release and the activation of caspase-3, suggesting that the cell death was mediated through an intrinsic apoptosis pathway. nih.govresearchgate.net

Furthermore, leaf extracts of V. negundo have been tested against PA1 human ovarian cancer cell lines. Both acetone (B3395972) and methanol extracts inhibited the growth of PA1 cancer cells in a dose-dependent manner, with IC50 values of 88.01 ± 3.14 μg/ml and 112.30 ± 1.93 μg/ml, respectively. nih.gov In another study, chloroform (B151607), ethanol (B145695), and aqueous extracts of V. negundo were evaluated against Dalton's Ascites Lymphoma (DAL) cell lines using the trypan blue dye exclusion assay. globalresearchonline.net The extracts showed 100% cytotoxicity against the DAL cell line at concentrations of 50μg, 100μg, and 200μg. globalresearchonline.net

These findings collectively indicate that this compound and its parent plant extracts possess cytotoxic and antiproliferative properties against a range of cancer cell lines in vitro, warranting further investigation into their potential as anticancer agents.

Table of In Vitro Cytotoxicity of this compound and Vitex negundo Extracts

Molecular Docking Studies with Cancer-Related Targets (e.g., EGFR, HER2)

Computational molecular docking studies have been employed to investigate the binding affinity of this compound and other phytochemicals with key protein targets implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.netmdpi.comnih.govnih.gov These receptors are part of the tyrosine kinase receptor family and their overexpression is associated with various cancers. mdpi.com The primary aim of these in-silico analyses is to predict the binding conformations and energies between a ligand, like this compound, and a target protein. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

In studies investigating potential inhibitors for EGFR and HER2, various phytochemicals have been virtually screened. nih.govnih.gov For instance, one study performed molecular docking of compounds isolated from Vitex negundo against breast cancer targets HER2 (3RCD) and EGFR (3W2O). researchgate.net While the specific binding energies for this compound were not detailed in the provided abstracts, the methodology involves docking selected phytocompounds with these protein targets to evaluate their binding affinities. researchgate.net The results of such studies help in identifying promising candidates for further in vitro and in vivo testing. nih.govnih.gov

Table 1: Molecular Docking of Selected Phytochemicals with Cancer-Related Targets

| Phytochemical | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Artemetin | HER2 (3RCD) | -8.2 |

| Artemetin | EGFR (3W2O) | -7.9 |

| Terpinen-4-ol | HER2 (3RCD) | -4.0 |

| Casticin | HER2 (3RCD) | -7.9 |

| Luteolin | HER2 (3RCD) | -8.0 |

| Luteolin | EGFR (3W2O) | -8.0 |

Data sourced from a study on the computational analysis of Vitex negundo for anti-breast cancer activity. researchgate.net

Investigations into Apoptosis Induction and Cell Cycle Modulation by this compound

Research has shown that extracts from plants containing this compound, such as Vitex negundo, can induce apoptosis and cause cell cycle arrest in various cancer cell lines. frontiersin.org Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have demonstrated that treatment with these extracts can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. frontiersin.orgwaocp.com This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Furthermore, investigations have revealed that these extracts can modulate the cell cycle. For example, in human colon cancer (HCT-116) cells, a methanolic leaf extract of V. negundo was found to cause cell cycle arrest at the G2/M phase. This arrest is believed to be associated with the downregulation of key cell cycle regulatory genes, including CDK1, survivin, and cyclin B1. Similarly, in melanoma cells, a metabolite of vitexin, a compound often found alongside this compound, was shown to induce cell cycle arrest at the G2/M phase. frontiersin.org The ability to halt the cell cycle at specific checkpoints and trigger apoptosis underscores the potential of this compound-containing extracts in cancer research. waocp.com

Table 2: Effects of Vitex negundo Extracts on Cancer Cell Lines

| Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| Human colon cancer (HCT-116) | G2/M phase cell cycle arrest | Downregulation of CDK1, survivin, cyclin B1 | |

| Melanoma cells | G2/M phase cell cycle arrest | Increased Bax, decreased Bcl-2 | frontiersin.org |

| Human breast cancer (MCF-7) | Growth inhibition and apoptosis | Not specified | waocp.com |

| Ovarian cancer (PA1) | Cytotoxic effects | Downregulation of PLEKHH3 and ATP5F1A, upregulation of STIP1 | researchgate.net |

Antimicrobial and Antifungal Activity Investigations of this compound

This compound has demonstrated significant antimicrobial and antifungal properties in various studies. nih.govrjpponline.orgresearchgate.netacademicjournals.org Its activity has been evaluated against a range of pathogenic microorganisms.

In terms of antibacterial activity, this compound has shown notable efficacy against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govresearchgate.netnih.gov Extracts from Vitex negundo, the plant from which this compound is commonly isolated, have also exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.netnih.govcellmolbiol.org

Regarding its antifungal properties, this compound has been found to have significant activity against Trichophyton mentagrophytes and Cryptococcus neoformans, with a reported MIC of 6.25 µg/mL against both fungi. rjpponline.orgacademicjournals.org Ethanolic extracts of V. negundo leaves have also shown inhibitory effects against phytopathogenic fungi such as Alternaria alternata, Curvularia lunata, and Sclerotinia sclerotiorum. cabidigitallibrary.org

Table 3: Antimicrobial and Antifungal Activity of this compound and Vitex negundo Extracts

| Compound/Extract | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | MIC: 12.5 µg/mL | nih.govresearchgate.netnih.gov |

| This compound | Trichophyton mentagrophytes | MIC: 6.25 µg/mL | rjpponline.orgacademicjournals.org |

| This compound | Cryptococcus neoformans | MIC: 6.25 µg/mL | rjpponline.orgacademicjournals.org |

| Vitex negundo leaf extract (ethanolic) | Alternaria alternata | Inhibition observed | cabidigitallibrary.org |

| Vitex negundo leaf extract (ethanolic) | Curvularia lunata | Inhibition observed | cabidigitallibrary.org |

| Vitex negundo leaf extract (ethanolic) | Sclerotinia sclerotiorum | Inhibition observed | cabidigitallibrary.org |

| Vitex negundo leaf extract (methanolic) | Bacillus subtilis | Zone of Inhibition: 13 mm | cellmolbiol.org |

| Vitex negundo leaf extract (methanolic) | Staphylococcus aureus | Zone of Inhibition: 14 mm | cellmolbiol.org |

Other Emerging Preclinical Pharmacological Activities of this compound

Beyond its well-documented anti-inflammatory, anticancer, and antimicrobial properties, this compound and extracts of Vitex negundo have been investigated for a variety of other pharmacological activities. These emerging areas of research highlight the broad therapeutic potential of this natural compound.

One significant area of investigation is its hepatoprotective activity . nih.govresearchgate.net Studies have shown that this compound can protect human liver cells against toxicity induced by agents like carbon tetrachloride. nih.gov This protective effect is attributed, at least in part, to its ability to counteract lipid peroxidation. nih.gov

Additionally, various extracts of Vitex negundo, which contain this compound as a key constituent, have been reported to possess analgesic, antioxidant, anti-hyperglycemic, and larvicidal activities . rjpponline.orgnih.govresearchgate.netphytojournal.com The antioxidant properties are particularly noteworthy, as they likely contribute to many of the observed pharmacological effects. nih.gov The plant has also been traditionally used for conditions such as toothache, eye disease, and fever, suggesting a wide range of potential applications that are now being explored through modern scientific methods. rjpponline.orgphytojournal.com

Structure Activity Relationship Sar Studies and Analog Development of Negundoside

Identification of Key Pharmacophoric Elements in Negundoside for Bioactivity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. d-nb.inforesearchgate.net Identifying the key pharmacophoric elements within the this compound structure is the first step toward understanding its mechanism of action and designing more effective derivatives.

The core structure of this compound consists of an iridoid aglycone moiety linked to a glucose unit, which is further substituted with a p-hydroxybenzoyl group. researchgate.netnih.gov Studies have begun to elucidate which of these components are critical for its various biological activities.

The Acyl Group: For immunoadjuvant activity, the presence of an acyl group on the aglycone part of iridoid glycosides like this compound has been identified as a crucial pharmacophoric element. biocrick.comnih.gov This suggests that this lipophilic tail significantly influences the molecule's interaction with components of the immune system.

The p-hydroxybenzoyl Moiety: The p-hydroxybenzoyl group attached to the glucose unit is another key feature. Its specific position and electronic properties are thought to be important for activities such as hepatoprotection. For instance, this compound, which is 2'-p-hydroxybenzoyl mussaenosidic acid, shows significant hepatoprotective activity. researchgate.netnih.gov

The Iridoid Core: The central cyclopentanopyran ring system forms the scaffold upon which the other functional groups are arranged. Its stereochemistry and conformation are vital for correctly orienting the pharmacophoric features for target binding.

Hydroxyl Groups: The multiple hydroxyl groups on the glucose moiety contribute to the molecule's solubility and provide points for hydrogen bonding, which can be critical for receptor binding. Docking studies for anticancer activity have shown this compound forming multiple hydrogen bonds with target enzymes like EGFR tyrosine kinase. ejbps.com

Comparative SAR Analysis of this compound with Related Iridoid Glycosides

Comparing the structure and activity of this compound with other naturally occurring iridoid glycosides provides valuable insights into the SAR. Agnuside (B1665653), another iridoid glycoside often found alongside this compound in Vitex species, is a key compound for such comparisons. biocrick.comphytojournal.com

The primary structural difference between this compound and agnuside is the substituent on the glucose ring. This compound has a p-hydroxybenzoyl group, while agnuside has a benzoyl group. This seemingly minor difference can lead to variations in biological activity.

Immunoadjuvant Activity: SAR studies on lipidated analogs of both this compound and agnuside revealed that the presence of an acyl group on the aglycone moiety is crucial for the immune adjuvant activity of both compounds. nih.gov This indicates a shared pharmacophoric requirement for this specific activity across similar iridoid glycosides.

Anticancer Activity: In computational studies targeting proteins involved in ovarian cancer (PLEKHH3 and ATP5F1A), both this compound and agnuside displayed the least favorable binding energies compared to other phytochemicals like ursolic acid and luteolin. researchgate.net Their high inhibition constants suggested weak or negligible binding affinity, indicating that their core iridoid structure might be less suited for inhibiting these specific cancer targets compared to other compound classes. researchgate.net

Anti-inflammatory Activity: When evaluating compounds from Vitex negundo for anti-inflammatory action on TPA-induced mouse ear inflammation, this compound showed low activity (24-27% inhibition). amazonaws.com In contrast, other related phenolic compounds like 3,4-dihydroxybenzoic acid, which can be considered a structural alert within the this compound molecule, showed moderate effectiveness with 41% inhibition. amazonaws.com This suggests that for topical anti-inflammatory activity, the smaller phenolic acid component may be more active than the larger glycoside.

Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

Based on SAR insights, researchers can design and synthesize novel analogs of this compound to improve its therapeutic properties. A key strategy has been the lipid-conjugation of the iridoid structure.

One notable study involved the synthesis of novel lipidated analogs of both this compound and agnuside with varying acyl chain lengths. nih.gov The goal was to enhance their immune adjuvant activity. The synthesis involved attaching different fatty acid chains (lipidation) to the iridoid core.

Research Findings:

Novel lipidated analogs of this compound and agnuside were successfully synthesized. nih.gov

These analogs were tested for their ability to boost the immune response to the weak antigen ovalbumin. nih.gov

The SAR studies from this work confirmed that the addition of an acyl group to the aglycone part of the iridoid glycoside structure is critical for its immune adjuvant properties. nih.gov

Specifically, a 6-O-palmitoyl analog of the related iridoid agnuside (AG-3) was found to significantly enhance the production of various antibodies (IgG, IgG1, IgG2a) and key signaling molecules (cytokines IL-2, IFN-gamma, IL-4) involved in the immune response. nih.gov

This research demonstrates a successful application of SAR principles, where modifying the natural structure by adding a lipid chain led to a significant enhancement of a specific biological activity.

Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of molecular properties and interactions, thereby guiding SAR studies and analog design. spirochem.comembl.org Several in silico studies have been performed on this compound to predict its biological potential and understand its binding mechanisms.

Molecular Docking for Anticancer Activity: Molecular docking studies have been used to investigate the anticancer potential of this compound. In one study, this compound was docked into the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ejbps.com The results showed favorable binding, with a binding energy of -7.32 kJ/mol and the formation of five hydrogen bonds, suggesting a potential mechanism for its observed in vitro anticancer activity against HeLa cells. ejbps.com Another in silico study targeting proteins in ovarian cancer found that this compound had weak binding affinities for the targets PLEKHH3 and ATP5F1A. researchgate.net

Molecular Docking for Anti-inflammatory Activity: To evaluate its anti-inflammatory mechanism, this compound has been docked with the cyclooxygenase-2 (COX-2) enzyme, a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Such studies help to visualize the potential binding mode and interactions that could be responsible for inhibiting the enzyme.

Pharmacophore Modeling and PASS Prediction: Structure-based pharmacophore modeling can identify the crucial features for binding to a target receptor. d-nb.inforsu.ac.th Furthermore, Prediction of Activity Spectra for Substances (PASS) analysis, which is based on the SAR of a large training set of compounds, has been used to predict the biological effects of constituents from Vitex negundo, including this compound. d-nb.info These computational tools help to screen for potential activities and prioritize compounds for further experimental validation. d-nb.info

These computational approaches provide valuable, atom-level insights into how this compound interacts with biological targets, complementing experimental data and accelerating the process of developing optimized, this compound-based therapeutic agents.

Research Methodologies for Negundoside Analysis and Investigation

Advanced Chromatographic Techniques for Quantitative Analysis and Profiling

Chromatographic methods are pivotal in separating and quantifying negundoside from complex matrices, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the precise quantification of this compound. researchgate.netakjournals.com Reverse-phase HPLC is a commonly employed technique due to its simplicity and suitability for polar molecules like this compound. chemijournal.com Method development often involves optimizing the mobile phase composition, column type, and detection wavelength to achieve optimal separation and sensitivity. researchgate.netakjournals.com

A typical HPLC method utilizes a C18 column and a mobile phase consisting of a buffer solution and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netakjournals.com For instance, one validated method uses a mobile phase of 65:35 (v/v) buffer solution (containing 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane (B126788) sulphonic acid sodium salt; pH 3.0) and methanol, with detection at 251 nm. akjournals.com Another method employs a gradient elution with acetonitrile and 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 ml/min, with detection at 254 nm. researchgate.net

Validation of these HPLC methods is conducted in accordance with ICH (International Council for Harmonisation) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netchemijournal.comnih.gov These validated methods demonstrate good linearity over a specific concentration range and exhibit high accuracy and precision, making them reliable for routine quality control. researchgate.netakjournals.com

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Eclipse XBD C18 (150 mm × 4.6 mm, 5 µm) | C18 | RP-18 (250 mm x 4 mm, 5µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (TFA) | 65:35 (v/v) buffer solution and methanol | Acetonitrile (15%) and 0.05% TFA in water (85%) |

| Detection Wavelength | 254 nm | 251 nm | Not Specified |

| Flow Rate | 1 ml/min | Not Specified | Not Specified |

| Linearity Range | 1.0-100 µg/ml | 1–37.5 μg mL−1 | Not Specified |

| LOD | 0.33 µg/ml | Not Specified | 2.5 μg/ml |

| LOQ | 1.0 µg/ml | Not Specified | 5 μg/ml |

| Accuracy (Recovery) | 95.85% - 98.54% | Not Specified | Not Specified |

| Precision (RSD) | Intra-day: 1.98%, Inter-day: 1.47% | < 2.0% | Not Specified |

Data sourced from multiple studies. researchgate.netakjournals.commjcce.org.mk

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Profiling and Quantification

High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive, simple, and economical alternative for the analysis of this compound. akjournals.com This technique is particularly useful for routine quality control of herbal materials and formulations. researchgate.nettandfonline.com

The HPTLC method involves applying the sample extract onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. akjournals.comafricanjournalofbiomedicalresearch.com The plate is then developed in a chamber with a suitable mobile phase. A common solvent system for this compound analysis is ethyl acetate (B1210297)–methanol–water–glacial acetic acid in a ratio of 7.8:1.2:0.7:0.3. akjournals.com After development, quantification is performed using a densitometer at a specific wavelength, typically around 267 nm. akjournals.com

Validation of HPTLC methods confirms their accuracy, precision, and reproducibility. researchgate.nettandfonline.com These methods have been successfully used to determine the amount of this compound in plant materials, with one study reporting a content of 1.048% w/w in Vitex negundo leaves. researchgate.nettandfonline.com

Table 2: HPTLC Method Details for this compound Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | Aluminum-backed silica gel 60 F254 HPTLC plates |

| Mobile Phase | Ethyl acetate–methanol–water–glacial acetic acid (7.8:1.2:0.7:0.3) |

| Detection Wavelength | 267 nm |

| Linearity Range | 1.2 to 22.5 μg mL–1 |

| LOD | 0.4 μg mL–1 |

| LOQ | 1.2 μg mL–1 |

| Regression Coefficient (r²) | 0.9998 |

Data sourced from a validated TLC densitometric method. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the comprehensive metabolite profiling of substances like this compound. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and characterization of metabolites in complex biological samples. nih.gov

In the context of this compound, LC-MS can be used to study its metabolic fate by identifying the various metabolites formed in biological systems. nih.gov The process involves optimizing both the chromatographic separation to resolve individual metabolites and the mass spectrometric conditions to maximize their detection. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides high sensitivity and specificity for untargeted metabolomics research. animbiosci.org While specific metabolite profiling studies solely focused on this compound are not detailed in the provided context, the principles of LC-MS-based metabolomics are directly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis in Conjunction with this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile organic compounds. thermofisher.comnih.gov While this compound itself is not a volatile compound, GC-MS is crucial for analyzing the volatile constituents present in plant materials that contain this compound. nih.govnih.gov This provides a more complete chemical profile of the source material.

The technique involves separating volatile compounds in a gas chromatograph and then detecting them with a mass spectrometer. thermofisher.com This allows for the identification of various chemical classes such as alcohols, aldehydes, esters, ketones, and terpenoids. nih.govmdpi.com The analysis of these volatile compounds alongside non-volatile compounds like this compound contributes to a comprehensive understanding of the plant's chemical composition and potential applications. nih.gov

Spectroscopic Analytical Methodologies in this compound Research

Spectroscopic techniques provide valuable information about the structure and quantity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for this compound Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is an accurate and reliable method for the determination and quantification of this compound. researchgate.net A key advantage of qNMR is that the signal intensity is directly proportional to the number of resonating nuclei, allowing for quantification without the need for extensive sample preparation or chromatographic separation. researchgate.netmestrelab.com

A developed qNMR method for this compound has demonstrated good linearity (r² ≥ 0.9994), high precision (RSD < 5%), and good recovery (99.79%). researchgate.net This makes the qNMR method a valuable tool for the quality control of plant extracts containing this compound. researchgate.net The technique is non-destructive, allowing the sample to be used for further analyses. resolvemass.ca

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule, thereby creating a unique "fingerprint." researchgate.netredalyc.orgnih.govusamvcluj.ro This method provides a spectrum based on the vibrations of bonds within chemical functional groups. researchgate.net For this compound, FTIR analysis is instrumental in confirming its structural integrity and identifying its characteristic chemical moieties.

Studies utilizing FTIR on extracts containing this compound have identified several key functional groups. The presence of O-H stretching, indicative of carboxylic acids or alcohol groups, is a common finding. researchgate.netgsconlinepress.com Aromatic C=C stretching and the presence of halo alkanes (C-F, C-Cl) have also been reported in the analysis of Vitex negundo extracts, the plant from which this compound is commonly isolated. researchgate.net Comparative FTIR studies of isolated this compound and reference standards show overlapping spectral patterns, confirming the identity of the isolated compound. africanjournalofbiomedicalresearch.com This spectral fingerprint is crucial for the standardization and quality control of herbal preparations containing this compound.

**Table 1: FTIR Spectral Peaks and Corresponding Functional Groups for Compounds from *Vitex negundo***

| Wave Number (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 30024.90 | O-H Stretch (Carboxylic acid) | researchgate.net |

| 2935.38 | O-H Stretch (Carboxylic acid) | researchgate.net |

| 1569.23 | C=C Stretch (Aromatic compound) | researchgate.net |

| 1043.76 | C-F Stretch (Halo alkane) | researchgate.net |

| 1012.06 | C-F Stretch (Halo alkane) | researchgate.net |

| 672.86 | C-Cl Stretch (Halo alkane) | researchgate.net |